molecular formula C16H12ClN5O3S B12001909 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12001909
M. Wt: 389.8 g/mol
InChI Key: QQEBJMPRMMYWCL-GIJQJNRQSA-N
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Description

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chloro-5-nitrobenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological processes. For example, it can inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring.

    Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

    Posaconazole: A broad-spectrum antifungal agent with a triazole ring.

The uniqueness of this compound lies in its specific structural features, such as the presence of a nitrophenyl group and a methoxyphenyl group, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C16H12ClN5O3S

Molecular Weight

389.8 g/mol

IUPAC Name

4-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12ClN5O3S/c1-25-13-5-2-10(3-6-13)15-19-20-16(26)21(15)18-9-11-8-12(22(23)24)4-7-14(11)17/h2-9H,1H3,(H,20,26)/b18-9+

InChI Key

QQEBJMPRMMYWCL-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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